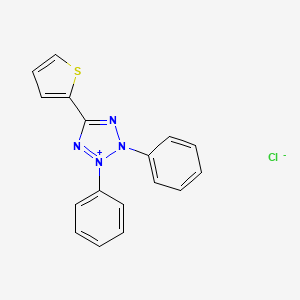

![molecular formula C10H10N2O B1337123 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine CAS No. 188999-31-7](/img/structure/B1337123.png)

5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic organic molecule that is of interest in various fields of chemistry and pharmacology due to its potential applications in medicinal chemistry and agrochemicals. The papers provided discuss several derivatives and related compounds, which offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of this class of compounds.

Synthesis Analysis

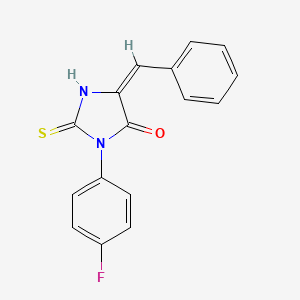

The synthesis of related compounds to 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine involves various strategies. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones is achieved through the rearrangement of chlorinated pyrrolidin-2-ones in the presence of alkaline methoxide in methanol, which is a useful method for preparing adducts for agrochemicals or medicinal compounds . Additionally, the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives involves the oxidation of tosylhydrazones with lead tetraacetate, followed by intramolecular 1,3-dipolar cycloaddition to yield tricyclic heterocycles . These methods demonstrate the versatility in synthesizing complex heterocyclic structures related to 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine.

Molecular Structure Analysis

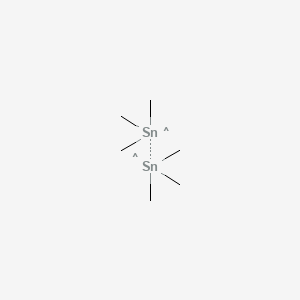

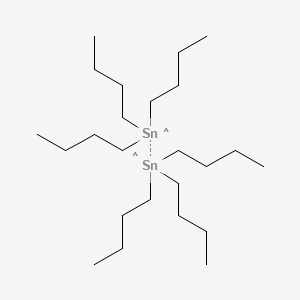

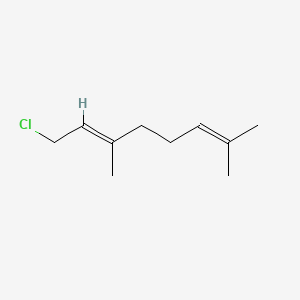

The molecular structure of compounds related to 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is characterized by the presence of multiple rings, including pyrrole and pyridine moieties. These structures are often fused, forming tricyclic systems that are of interest due to their potential biological activities. The presence of substituents such as methoxy groups and vinyl linkages can significantly affect the electronic and steric properties of these molecules, influencing their reactivity and binding affinity to biological targets .

Chemical Reactions Analysis

Chemical reactions involving compounds similar to 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine are diverse and include rearrangements, cycloadditions, and nucleophilic substitutions. For example, the rearrangement of chlorinated pyrrolidin-2-ones to form 5-methoxylated 3-pyrrolin-2-ones and the intramolecular 1,3-dipolar cycloaddition to form pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives are key reactions that demonstrate the reactivity of these compounds. These reactions are crucial for the synthesis of complex heterocyclic structures that could have significant pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine and its derivatives are influenced by their molecular structures. The presence of heteroatoms, such as nitrogen and oxygen, and functional groups like methoxy and vinyl, can affect properties such as solubility, boiling and melting points, and stability. These properties are essential for the practical application of these compounds in medicinal chemistry, where solubility and stability can influence the compound's bioavailability and shelf life. The papers provided do not directly discuss the physical and chemical properties of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine, but the synthesis and reactions of related compounds suggest that these properties are an important consideration in their development .

Aplicaciones Científicas De Investigación

1. Analgesic and Anti-inflammatory Applications

- 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine derivatives have been investigated for their potential analgesic and anti-inflammatory properties. A study found that certain derivatives, specifically 5-acetyl and 5-benzoyl compounds, showed high potency in animal models for analgesic effects and minimal gastrointestinal side effects. This indicates potential for human analgesic applications (Muchowski et al., 1985).

2. Synthesis of Fused Heterocycles

- The compound is used in the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, which are obtained through oxidation processes involving the compound's derivatives. These tricyclic heterocycles have potential applications in various chemical and pharmacological fields (El-Nabi, 2004).

3. Quantum and Thermodynamic Studies

- The compound and its derivatives have been the subject of quantum and thermodynamic studies to understand their stability and reactivity. This research is crucial for the development of new materials and drugs, as it provides insight into the fundamental properties of these compounds (Halim & Ibrahim, 2022).

4. Radiosynthesis Applications

- 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is utilized in the radiosynthesis of ligands for nicotinic acetylcholine receptors. This is significant for positron emission tomography (PET) studies, which are crucial in neurological research and diagnosis (Ravert et al., 2006).

5. Catalytic Applications

- The compound is involved in Fe(II)-catalyzed isomerization processes, demonstrating its potential in catalysis and synthetic chemistry. Such processes are valuable for the synthesis of various organic compounds with applications in medicinal chemistry and materials science (Galenko et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

2-ethenyl-5-methoxy-1H-pyrrolo[3,2-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-3-7-6-9-8(11-7)4-5-10(12-9)13-2/h3-6,11H,1H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEKMAJHFMHNEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)NC(=C2)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440665 |

Source

|

| Record name | 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine | |

CAS RN |

188999-31-7 |

Source

|

| Record name | 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.